
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol
Overview
Description
“1-cyclopentyl-3-methyl-1H-pyrazol-5-amine” is a compound that has a molecular weight of 165.24 . It’s a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-cyclopentyl-3-methyl-1H-pyrazol-5-ol” were not found, there are studies on the synthesis of related compounds. For instance, a study discussed the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .
Molecular Structure Analysis
The InChI code for “1-cyclopentyl-3-methyl-1H-pyrazol-5-amine” is 1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 .
Scientific Research Applications
Catalysis in Organic Synthesis
The compound has been utilized as a catalyst in the synthesis of various organic derivatives. For instance, it has been applied in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes , showcasing the compound’s role in facilitating reactions that yield high-value products in organic chemistry.
Antioxidant and Anticancer Activities
“1-cyclopentyl-3-methyl-1H-pyrazol-5-ol” derivatives have been evaluated for their antioxidant and anticancer activities . These studies have shown that some derivatives exhibit significant radical scavenging activity and cytotoxic properties against certain cancer cell lines, such as colorectal carcinoma cells. This highlights the potential therapeutic applications of the compound and its derivatives.
Androgen Receptor Antagonism
Derivatives of the compound have been designed and tested as androgen receptor antagonists, particularly in the context of prostate cancer therapy . Some derivatives have demonstrated higher anti-proliferative activity against cancer cells than established medications, indicating the compound’s relevance in developing new pharmacological treatments.
Biologically Active Compounds
The pyrazole ring, which is part of the compound’s structure, is present in several biologically active compounds. It has been associated with a wide range of biological activities, including anti-inflammatory, antipyretic, and antifungal effects . This underscores the compound’s importance in the pharmaceutical industry for the development of new drugs with diverse therapeutic effects.
Chelating and Extracting Reagents
Compounds containing the pyrazole ring have been used as chelating and extracting reagents for different metal ions . This application is crucial in analytical chemistry, where such compounds can be used to isolate and quantify metal ions in various samples.
Supramolecular Chemistry
The compound has been studied for its role in supramolecular chemistry, particularly in understanding intramolecular interactions . This field explores the non-covalent interactions between molecules, which is fundamental for the design of new materials and nanotechnology applications.
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities . The interaction of these compounds with their targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to influence various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . .
properties
IUPAC Name |
2-cyclopentyl-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12)11(10-7)8-4-2-3-5-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANZUZUAEYUTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-methyl-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1466945.png)

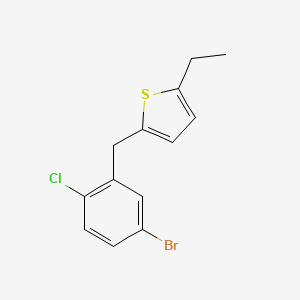
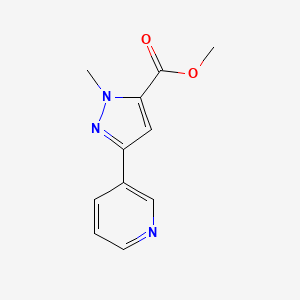
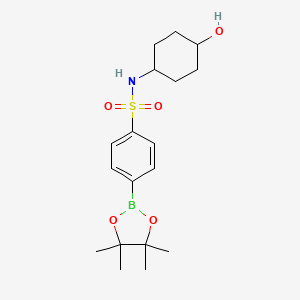
![4-(2-methoxyethoxy)-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B1466955.png)
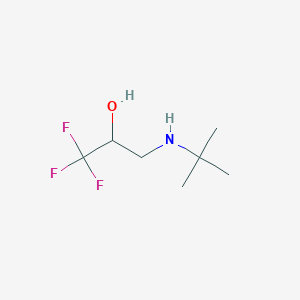
![N-[2-(4-Bromophenylsulfanyl)-ethyl]-methanesulfonamide](/img/structure/B1466957.png)
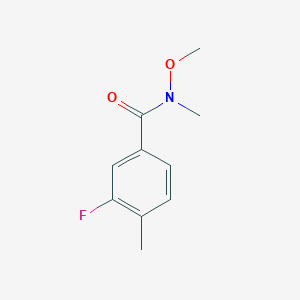
![Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1466961.png)
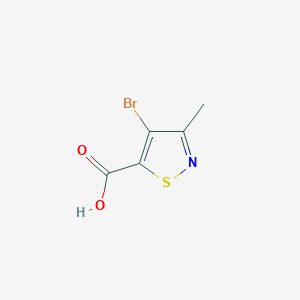

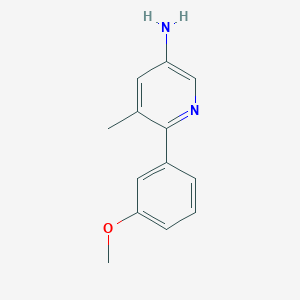
![4-[2-(Methoxymethyl)pyrrolidin-1-yl]piperidine](/img/structure/B1466965.png)